

# Investigating the Downstream Effects of CH6953755: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CH6953755** is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2][3][4] Emerging research has identified YES1 as a targetable oncogene in various cancers, particularly those characterized by YES1 gene amplification.[1][3][5][6] This technical guide provides an in-depth overview of the downstream effects of **CH6953755**, focusing on its mechanism of action, impact on key signaling pathways, and anti-tumor activity. The information presented herein is intended to support further research and drug development efforts targeting YES1-driven malignancies.

## Mechanism of Action

**CH6953755** exerts its anti-tumor effects through the specific inhibition of YES1 kinase activity. A key downstream consequence of YES1 inhibition by **CH6953755** is the prevention of YES1 autophosphorylation at tyrosine 426 (Tyr426), a critical step for its enzymatic activation.[1][2][4] By blocking this autophosphorylation, **CH6953755** effectively abrogates the oncogenic signaling mediated by YES1.

## Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of **CH6953755**.

### Table 1: In Vitro Kinase Inhibitory Activity

Kinase	IC50 (nM)
YES1	1.8

IC50 values represent the concentration of **CH6953755** required to inhibit 50% of the kinase activity in vitro.<sup>[1][2][3][4]</sup>

### Table 2: In Vitro Cell Proliferation Inhibition

Cell Line	Cancer Type	YES1 Amplification	IC50 (nM)
KYSE70	Esophageal Cancer	Amplified	< 10
RERF-LC-AI	Lung Cancer	Amplified	< 100
Non-YES1-amplified cell lines (n=59)	Various	Not Amplified	> 1000

IC50 values were determined after 4 days of continuous exposure to **CH6953755**.<sup>[1][2]</sup>

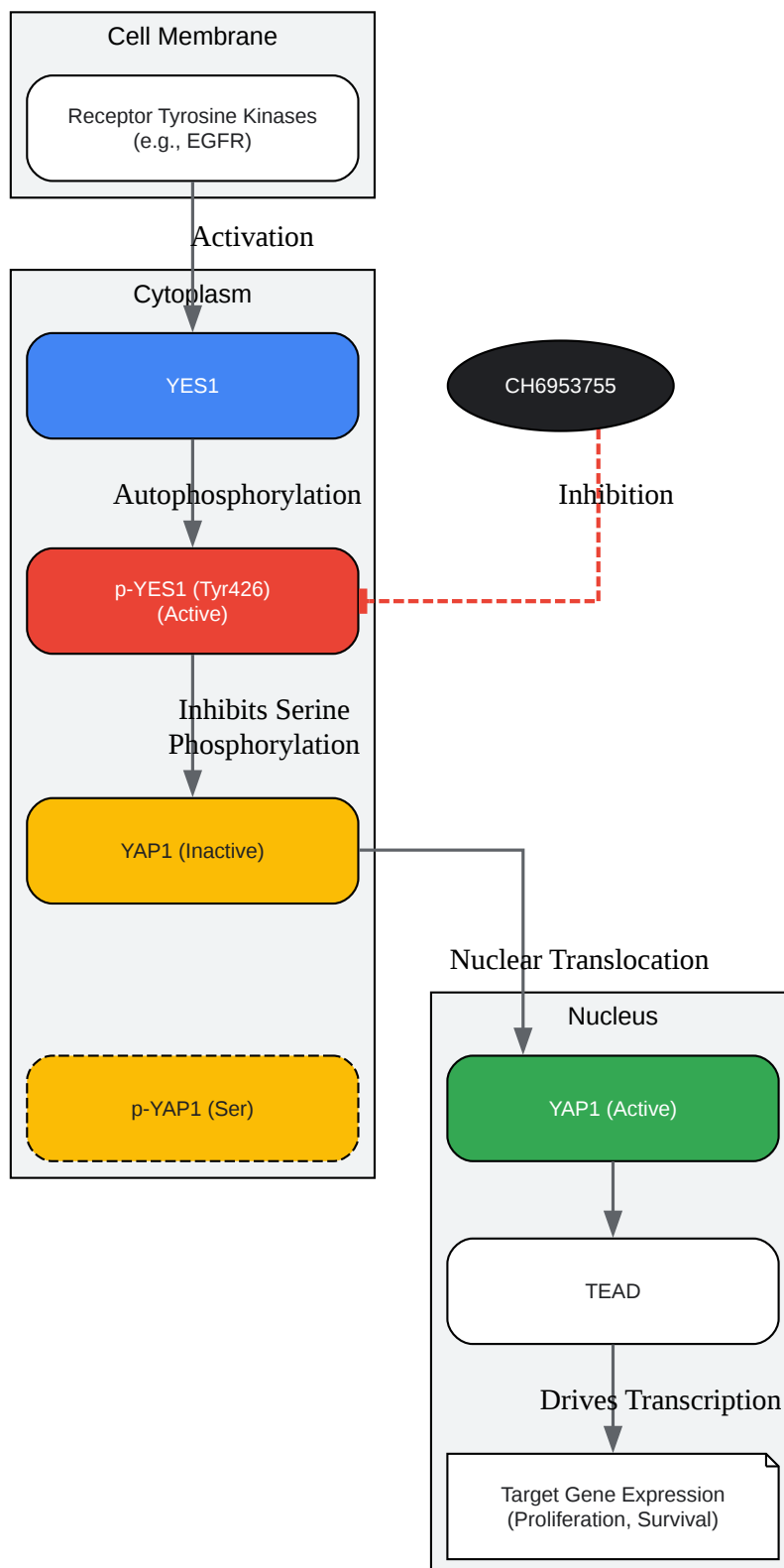
### Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

Xenograft Model	Treatment	Dosage	Tumor Growth Inhibition (%)
KYSE70 (subcutaneous)	CH6953755	60 mg/kg/day (oral)	Significant inhibition
Rat-2_YES1 (subcutaneous)	CH6953755	60 mg/kg/day (oral)	Significant inhibition

Treatment was administered for 10 consecutive days.<sup>[1][2]</sup>

## Signaling Pathways

The primary downstream signaling pathway affected by **CH6953755** is the Hippo-YAP1 pathway. YES1 kinase has been shown to regulate the transcriptional activity of Yes-associated protein 1 (YAP1) by controlling its nuclear translocation and serine phosphorylation.[1][3][4][6] In YES1-amplified cancers, this leads to the activation of the transcriptional co-activator YAP1 and its binding partner, the TEAD transcription factor, driving the expression of genes involved in cell proliferation and survival.[5] **CH6953755**, by inhibiting YES1, effectively suppresses this oncogenic signaling cascade.



[Click to download full resolution via product page](#)

Caption: Downstream signaling pathway of **CH6953755**.

## Experimental Protocols

### In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **CH6953755** against YES1 kinase.

Methodology:

- Recombinant human YES1 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable kinase buffer.
- A serial dilution of **CH6953755** is added to the reaction mixture.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or radiometric assay using [ $\gamma$ -<sup>32</sup>P]ATP.
- The percentage of kinase inhibition is calculated for each concentration of **CH6953755** relative to a vehicle control (e.g., DMSO).
- The IC<sub>50</sub> value is determined by fitting the dose-response data to a four-parameter logistic curve.

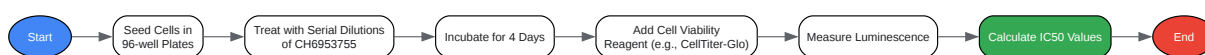
### Cell Proliferation Assay

Objective: To assess the effect of **CH6953755** on the growth of cancer cell lines.

Methodology:

- Cancer cell lines (both YES1-amplified and non-amplified) are seeded in 96-well plates at an appropriate density.
- After allowing the cells to adhere overnight, they are treated with a serial dilution of **CH6953755** or vehicle control.

- The cells are incubated for a specified period (e.g., 4 days).
- Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- The IC50 values are calculated from the dose-response curves.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro cell proliferation assay.

## Western Blot Analysis of YES1 Autophosphorylation

Objective: To determine the effect of **CH6953755** on the autophosphorylation of YES1 in cells.

Methodology:

- YES1-amplified cancer cells (e.g., KYSE70) are treated with various concentrations of **CH6953755** for a short duration (e.g., 2 hours).
- Cells are lysed in a buffer containing phosphatase and protease inhibitors.
- Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with a primary antibody specific for phosphorylated YES1 (p-YES1 Tyr426).
- A corresponding antibody for total YES1 is used as a loading control.

- After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## TEAD Luciferase Reporter Assay

Objective: To measure the effect of **CH6953755** on YAP1/TEAD-mediated transcriptional activity.

Methodology:

- YES1-amplified cells are co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
- After 24 hours, the transfected cells are treated with different concentrations of **CH6953755** for another 24 hours.
- Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
- The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
- The relative luciferase activity is then calculated as a measure of TEAD transcriptional activity.

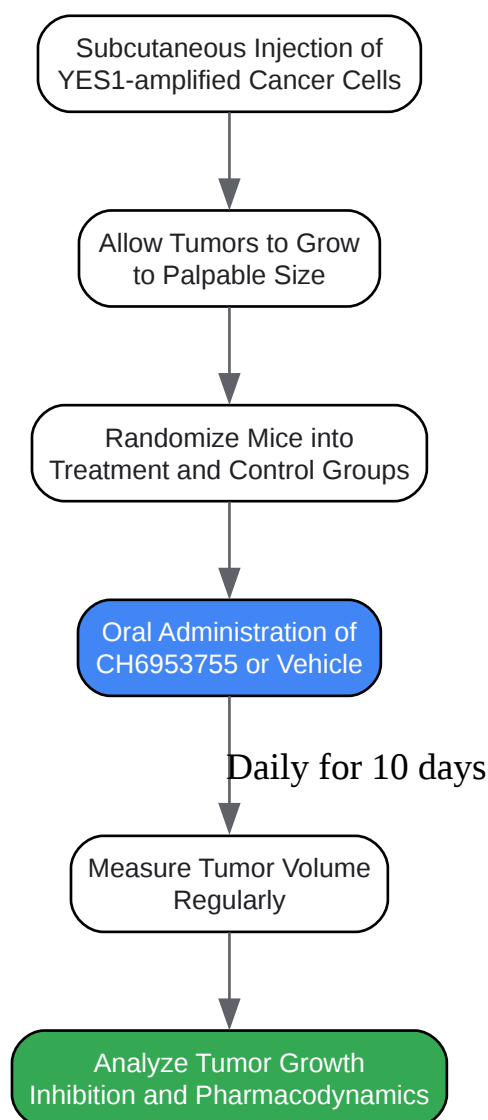
## In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of **CH6953755** in a preclinical animal model.

Methodology:

- YES1-amplified cancer cells (e.g., KYSE70) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Mice are randomized into treatment and vehicle control groups.

- **CH6953755** is administered orally at a specified dose and schedule (e.g., 60 mg/kg/day for 10 days).
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- At the end of the study, tumors are excised and may be used for pharmacodynamic analyses (e.g., Western blotting for p-YES1).
- Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vivo xenograft study.

## Conclusion

**CH6953755** is a promising therapeutic agent that selectively targets YES1 kinase. Its mechanism of action involves the inhibition of YES1 autophosphorylation, leading to the suppression of the downstream Hippo-YAP1 signaling pathway. This results in potent anti-proliferative and anti-tumor effects in preclinical models of YES1-amplified cancers. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of **CH6953755** and the development of targeted therapies for patients with YES1-driven malignancies.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
- [3. aacrjournals.org \[aacrjournals.org\]](#)
- [4. cancer-research-network.com \[cancer-research-network.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. \[PDF\] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar \[semanticscholar.org\]](#)
- To cite this document: BenchChem. [Investigating the Downstream Effects of CH6953755: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10824790/docs#investigating-the-downstream-effects-of-ch6953755-a-technical-guide\]](https://www.benchchem.com/product/b10824790/docs#investigating-the-downstream-effects-of-ch6953755-a-technical-guide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)